molecular formula C14H14FN5O3 B6497232 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-02-3

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Katalognummer: B6497232
CAS-Nummer: 946312-02-3
Molekulargewicht: 319.29 g/mol
InChI-Schlüssel: ALIUHUZCIIFMPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to the imidazo[2,1-c][1,2,4]triazine class of heterocyclic molecules, characterized by a fused bicyclic core structure. This compound features a 4-fluorophenyl substituent at position 8 and a 2-hydroxyethyl carboxamide group at position 3. The fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing lipophilicity and metabolic stability, while the hydroxyethyl group may improve aqueous solubility.

Eigenschaften

IUPAC Name

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O3/c15-9-1-3-10(4-2-9)19-6-7-20-13(23)11(17-18-14(19)20)12(22)16-5-8-21/h1-4,21H,5-8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIUHUZCIIFMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its structural characteristics suggest diverse biological activities, particularly in antiparasitic and antitubercular applications. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C14H14FN5O3
  • Molecular Weight : 319.29 g/mol
  • CAS Number : 946312-02-3
  • Purity : Typically ≥95% .

Antiparasitic Activity

Research has highlighted the compound's efficacy against various parasites. Specifically:

  • Leishmania donovani : The compound demonstrated potent activity against both promastigote and amastigote forms. It was found to be more effective than its enantiomer in vivo models of visceral leishmaniasis .
  • Trypanosoma cruzi : While showing some activity, it was less effective compared to other tested compounds .
  • Trypanosoma brucei : Similar to T. cruzi, the compound exhibited moderate activity against this parasite .

Antitubercular Activity

The compound was evaluated for its potential against Mycobacterium tuberculosis. Although it showed some binding affinity to the Ddn enzyme involved in drug activation, it was ultimately inactive against M. tuberculosis in relevant assays .

The mechanism underlying the biological activities of this compound appears to involve:

  • Selective Targeting : The differences in efficacy between the enantiomers suggest distinct modes of action and target interactions within the respective organisms .
  • Activation Pathways : The activation of the compound in L. donovani is facilitated by specific nitroreductases, which may differ from those involved in other parasitic infections .

Table 1: Summary of Biological Activities

Activity TypeOrganism/TargetEfficacy LevelNotes
AntiparasiticLeishmania donovaniHighEffective against both life stages
AntiparasiticTrypanosoma cruziModerateLess effective than other compounds
AntiparasiticTrypanosoma bruceiModerateSimilar to T. cruzi results
AntitubercularMycobacterium tuberculosisInactiveBinding observed but no activation

Case Study Insights

A comparative study indicated that derivatives similar to this compound exhibited enhanced antiparasitic properties when modified at specific positions on their molecular structure. For instance, compounds with additional functional groups demonstrated increased potency against Leishmania species compared to baseline structures .

Wissenschaftliche Forschungsanwendungen

The compound 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel chemical entity with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core, which is known for its biological activity. The presence of a fluorophenyl group and a hydroxyethyl moiety enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C14H15F N4O3
  • Molecular Weight : 300.30 g/mol

Anticancer Activity

One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have indicated that imidazo[2,1-c][1,2,4]triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazine showed promising activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that similar triazine derivatives possess activity against both gram-positive and gram-negative bacteria.

  • Data Table: Antimicrobial Activity
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neurological Applications

Recent studies have explored the neuroprotective effects of imidazo[2,1-c][1,2,4]triazine compounds. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

  • Case Study : Research published in Neuroscience Letters reported that certain derivatives improved cognitive functions in animal models of Alzheimer's disease .

Vergleich Mit ähnlichen Verbindungen

8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

  • Substituents : 3-isopropoxypropyl carboxamide.
  • Synthesis: While specific details are unavailable, similar compounds (e.g., –11) are synthesized via cyclocondensation of hydrazono-imidazolidines with esters or oxamates .

N-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

  • Substituents : (2-Chlorophenyl)methyl carboxamide.
  • Key Differences : The chlorophenylmethyl group adds steric bulk and electron-withdrawing effects, which may influence binding interactions in biological targets.
  • Molecular Weight : Based on analogs (e.g., ), the molecular weight is estimated to be ~380–400 g/mol .

8-(4-Methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

  • Substituents : 4-Methoxyphenyl and morpholinylethyl carboxamide.
  • The morpholinylethyl moiety may improve solubility and target engagement in kinase or GPCR pathways.
  • Molecular Weight : 400.43 g/mol (C₁₉H₂₄N₆O₄) .

N-Butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

  • Substituents : Butyl carboxamide and 4-ethoxyphenyl.
  • Key Differences : The ethoxy group and butyl chain increase hydrophobicity, likely enhancing blood-brain barrier penetration.
  • Molecular Weight : 357.4 g/mol (C₁₈H₂₃N₅O₃) .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound 2-Hydroxyethyl ~350–370* Enhanced solubility, moderate lipophilicity
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-... 3-Isopropoxypropyl ~380–400* High lipophilicity, metabolic stability
N-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-... (2-Chlorophenyl)methyl ~380–400* Steric bulk, electron-withdrawing effects
8-(4-Methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-... Morpholinylethyl, 4-methoxyphenyl 400.43 Improved solubility, potential kinase inhibition
N-Butyl-8-(4-ethoxyphenyl)-... Butyl, 4-ethoxyphenyl 357.4 High hydrophobicity, CNS penetration potential

*Estimated based on structural analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.